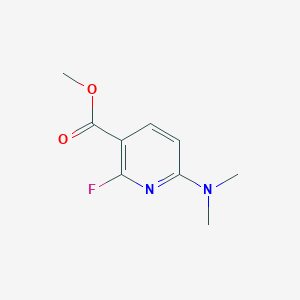

Methyl 6-(dimethylamino)-2-fluoronicotinate

Description

Methyl 6-(dimethylamino)-2-fluoronicotinate is a fluorinated pyridine derivative with a dimethylamino substituent at position 6 and a methyl ester at position 3. Its molecular formula is deduced to be C₉H₁₁FN₂O₂, derived by replacing the amino group (-NH₂) in Methyl 6-amino-2-fluoronicotinate (C₇H₇FN₂O₂; ) with a dimethylamino group (-N(CH₃)₂). The compound is used in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 6-(dimethylamino)-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(2)7-5-4-6(8(10)11-7)9(13)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRVSQDSMWRGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dimethylamino)-2-fluoronicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom and the dimethylamino group. The process can be summarized as follows:

Starting Material: 6-chloronicotinic acid.

Reagents: Dimethylamine, fluorinating agent (e.g., Selectfluor).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, at a temperature range of 0-50°C, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the process is achieved through optimization of reaction conditions and the use of high-purity reagents.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-(dimethylamino)-2-fluoronicotinic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Example conditions :

-

Basic hydrolysis : NaOH (3–5 M) in MeOH/H<sub>2</sub>O at 70–80°C for 2–3 h .

-

Acidic hydrolysis : HCl (6 M) in THF/H<sub>2</sub>O at reflux for 4–6 h .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Ester → Carboxylic Acid | 3N KOH, 70–80°C, 3 h | 68% | |

| Ester → Carboxylic Acid | 6M HCl, THF/H<sub>2</sub>O, reflux | 92% |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 participates in substitution reactions under specific conditions. The dimethylamino group at position 6 activates the ring for nucleophilic attack, particularly at positions ortho/para to the amino group.

Example reaction :

| Substitution Site | Nucleophile | Catalyst | Yield | Source |

|---|---|---|---|---|

| Position 2 | Ethylamine | Pd(OAc)<sub>2</sub>, Xantphos | 56% | |

| Position 2 | Methoxide | CuI, DMF | 48% |

Cross-Coupling Reactions

The pyridine ring engages in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings , facilitated by halogenation at reactive positions.

Key steps :

-

Halogenation : Bromination or iodination at position 4 or 5 using NBS or I<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> .

-

Coupling : Reaction with arylboronic acids or stannanes under Pd catalysis .

Functionalization of the Dimethylamino Group

The dimethylamino group undergoes quaternization or oxidation to form advanced intermediates.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Quaternization | MeI, CH<sub>2</sub>Cl<sub>2</sub> | Trimethylammonium iodide | 85% | |

| Oxidation | mCPBA, CHCl<sub>3</sub> | N-Oxide derivative | 72% |

Stability and Byproduct Analysis

Scientific Research Applications

Methyl 6-(dimethylamino)-2-fluoronicotinate is a fluorinated pyridine compound with applications in medicinal chemistry and as a building block in synthesis. It has roles in creating antimicrobial and antiviral compounds, and as a precursor in the synthesis of complex molecules .

Synthesis and Use as a Building Block:

- Synthesis of Pyridine Compounds: this compound can be used in the synthesis of pyridine compounds with antimicrobial and antiviral activities .

- Amidation Reactions: Methyl 2-fluoronicotinate, a compound structurally similar to this compound, can undergo amidation reactions to produce amides . For example, amidation of methyl ester derivatives with 2,4-difluorobenzylamine yields amides, which can be further reacted to create more complex structures .

Medicinal Chemistry Applications:

- A2A Receptor Ligands: Fluorination of nicotinic acid derivatives impacts their binding affinity to adenosine receptors. For instance, fluorination at the para position to the carboxamide moiety leads to a higher binding affinity compared to ortho-position fluorination .

- Antimicrobial and Antibiofilm Activity: Pyridine compounds, including those synthesized from nicotinic acid derivatives, exhibit antibacterial activity against various bacterial strains such as S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa . They also show antifungal activity against species like C. albicans and C. gabrata . Certain pyridinium salts have shown inhibitory effects on biofilms formed by S. aureus and E. coli .

- Antiviral Applications: Certain compounds synthesized using fluorinated nicotinates have shown potent antiviral activities against HIV vectors .

Fluorination Reagents in Synthesis

Fluorinated compounds are important in medicinal and agricultural chemistry . Several fluorinating agents have been developed to introduce fluorine into molecules, altering their chemical, physical, and biological properties . Examples of fluorinating reagents include:

- Tetrabutylammonium difluorotriphenylstannate: Used as an alternative to Bu4N - F, it is non-hygroscopic and stable in heat, with high solubility in organic solvents .

- DAST: Used for stereospecifically substituting a fluorine atom for a hydroxyl group .

- N-fluoro-pyridinium salts: Stable crystals with high reactivity, whose fluorinating ability can be modified by adding electron-withdrawing or electron-donating groups .

- N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate): A versatile electrophilic fluorinating agent for various compounds .

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-2-fluoronicotinate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and its potential as a pharmacophore in drug design.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

Notes:

Key Differences and Implications

Substituent Effects: Dimethylamino vs. Ester vs. Carboxylic Acid: The methyl ester in this compound offers better solubility in organic solvents than 6-Amino-2-fluoronicotinic acid (carboxylic acid), which is more polar .

Synthetic Utility: this compound’s dimethylamino group can act as a directing group in metal-catalyzed coupling reactions, whereas the amino group in analogs may require protection-deprotection strategies .

Stability and Purity: The dimethylamino compound’s purity (95%) is lower than analogs like LD-0602 (98%; ), possibly due to difficulties in purifying tertiary amines .

Research Findings and Data Gaps

- Similarity Scores: highlights high structural similarity (0.89–0.93) between this compound and amino-substituted analogs, suggesting overlapping applications in medicinal chemistry .

- Commercial Accessibility: The discontinuation of this compound contrasts with the availability of fluorinated esters like Methyl 2-(difluoromethyl)-6-methoxyisonicotinate, which may reflect market prioritization of compounds with broader utility .

- Data Limitations: Molecular formula and spectroscopic data for this compound are inferred rather than explicitly reported, underscoring the need for further experimental characterization.

Biological Activity

Methyl 6-(dimethylamino)-2-fluoronicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid with a fluorine atom and a dimethylamino group attached to the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 181.18 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other nicotinic derivatives. This inhibition can affect metabolic pathways and cellular signaling processes.

- Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses. For instance, compounds with similar structures have shown promising results as inhibitors of HIV-1 integrase, suggesting that this compound could exhibit similar properties.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its ability to inhibit bacterial growth has been noted in preliminary studies, although further research is needed to quantify this effect.

Case Studies and Experimental Data

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

-

Toxicological Assessments :

- Toxicity studies suggest that while this compound exhibits biological activity, its safety profile requires thorough evaluation before therapeutic applications can be considered.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, Antimicrobial | TBD | Potential enzyme inhibitor |

| Compound A (similar structure) | Antiviral | 0.19 | Effective against HIV-1 integrase |

| Compound B (similar structure) | Antimicrobial | TBD | Shows broad-spectrum antibacterial effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(dimethylamino)-2-fluoronicotinate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated route involves fluorination at the 2-position of the pyridine ring followed by introduction of the dimethylamino group at the 6-position via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Key intermediates, such as methyl 6-chloro-2-fluoronicotinate, may undergo dimethylamination using dimethylamine in the presence of a transition-metal catalyst . Purity optimization requires recrystallization or column chromatography, with yields dependent on reaction temperature and solvent selection (e.g., DMF or THF).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Retention time comparison with standards (e.g., 1.25 minutes under SQD-FA05 conditions) and peak area integration for purity assessment .

- LCMS : Confirm molecular weight via m/z analysis (e.g., [M+H]+ signals) and fragmentation patterns .

- NMR : Assign peaks for fluorine (¹⁹F NMR) and dimethylamino protons (¹H NMR, δ ~2.8–3.2 ppm for N(CH₃)₂) .

- Elemental Analysis : Validate stoichiometry (C, H, N, F) to ±0.3% deviation .

Q. What solvent systems and conditions are optimal for handling this compound?

- Methodological Answer : The compound is stable in aprotic solvents (e.g., DCM, acetonitrile) but may hydrolyze in protic solvents like water or methanol. Store at –20°C under inert gas (Ar/N₂) to prevent decomposition. For reactions, avoid strong bases or oxidants that could displace fluorine or degrade the ester group .

Advanced Research Questions

Q. How do the electronic effects of the dimethylamino and fluorine substituents influence reactivity?

- Methodological Answer :

- Fluorine : The 2-fluoro group acts as an electron-withdrawing meta-director, reducing electron density at the pyridine ring and enhancing resistance to electrophilic substitution. This stabilizes intermediates in cross-coupling reactions .

- Dimethylamino : The 6-dimethylamino group is electron-donating, increasing ring basicity and directing electrophiles to the 4-position. This duality enables regioselective functionalization, critical for drug analog synthesis .

- Experimental Validation : Perform Hammett σ analysis or DFT calculations to quantify substituent effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., kinases) or receptors. The fluorine atom enhances hydrophobic interactions, while the dimethylamino group may form hydrogen bonds with acidic residues .

- QSAR Studies : Corrogate substituent electronic parameters (σ, π) with bioactivity data to optimize pharmacophores .

- MD Simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å for stable complexes) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control Experiments : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew IC₅₀ values .

- Statistical Rigor : Apply ANOVA or t-tests (p < 0.05) to confirm significance, adhering to guidelines for reporting precision (e.g., ±SEM, n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.